4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butanoic acid
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Overview
Description
4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butanoic acid is an organic compound with the molecular formula C9H14N2O3 It is a derivative of butanoic acid, featuring a pyrazole ring substituted with an ethyl group and an ether linkage to the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Ethylation: The pyrazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Ether Formation: The ethylated pyrazole is reacted with 4-bromobutanoic acid under basic conditions to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted ethers depending on the nucleophile used.
Scientific Research Applications
4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)butanoic acid: Similar structure but lacks the ethyl group on the pyrazole ring.
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Contains a ketone group instead of the butanoic acid chain.
4-(1H-pyrazol-4-yl)benzoic acid: Features a benzoic acid moiety instead of butanoic acid.
Uniqueness
4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethyl group and ether linkage differentiates it from other similar compounds, potentially leading to unique interactions in chemical and biological systems.
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)oxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-11-7-8(6-10-11)14-5-3-4-9(12)13/h6-7H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSRRXWFUPHHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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